molecular formula C16H17ClN2O3S B5080249 N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5080249
M. Wt: 352.8 g/mol
InChI Key: ZJUZWFQMZCCLLO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of 2-chloroaniline with ethyl glycine and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reaction of 2-chloroaniline with ethyl glycine in the presence of a base such as sodium hydroxide to form an intermediate.

    Step 2: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a catalyst such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
  • N-(2-chlorophenyl)-N~2~-propyl-N~2~-(phenylsulfonyl)glycinamide
  • N-(2-chlorophenyl)-N~2~-butyl-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group, in particular, differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-19(23(21,22)13-8-4-3-5-9-13)12-16(20)18-15-11-7-6-10-14(15)17/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUZWFQMZCCLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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